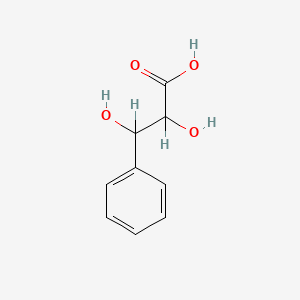
5-aminopyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminopyridine-2-carbohydrazide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an amino group at the 5-position and a carbohydrazide group at the 2-position of the pyridine ring. This compound has garnered significant attention in scientific research due to its diverse range of applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminopyridine-2-carbohydrazide typically involves the condensation of 2-aminopyridine with ethyl 3-bromo-2-oxo propanoate, resulting in the formation of ethyl imidazo[1,2-a]pyridine-2-carboxylate. This intermediate is then treated with an excess amount of hydrazine hydrate under refluxing conditions to yield the desired carbohydrazide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Aminopyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The amino and carbohydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Aminopyridine-2-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-aminopyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation and apoptosis . Molecular docking studies have identified potential binding sites and interactions with target proteins, providing insights into its mode of action .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carbohydrazide: Lacks the amino group at the 5-position.
5-Nitropyridine-2-carbohydrazide: Contains a nitro group instead of an amino group.
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Features a bromo substituent at the 6-position.
Uniqueness
5-Aminopyridine-2-carbohydrazide is unique due to the presence of both an amino group and a carbohydrazide group on the pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential biological activities compared to similar compounds.
Propiedades
Número CAS |
1534516-01-2 |
|---|---|
Fórmula molecular |
C6H8N4O |
Peso molecular |
152.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



